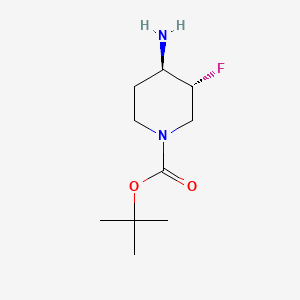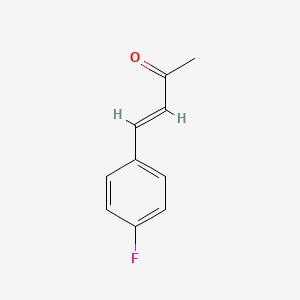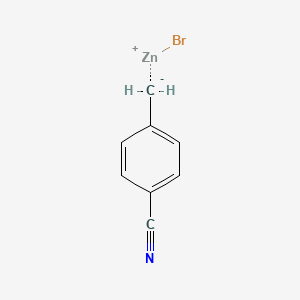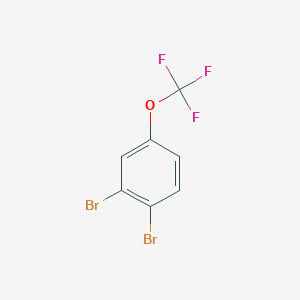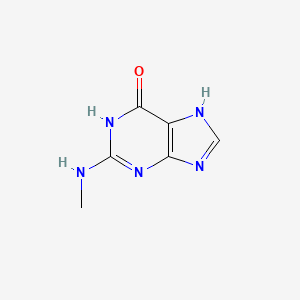
Mono-2-hydroxybutyl Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-2-hydroxybutyl Phthalate, also known as 1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester, is a phthalate ester with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This compound is primarily used as a metabolite in various biochemical applications and is known for its role in the study of phthalate exposure and its effects on human health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mono-2-hydroxybutyl Phthalate can be synthesized through the esterification of phthalic anhydride with 2-hydroxybutanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Mono-2-hydroxybutyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalic acid and 2-hydroxybutanol.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Phthalic acid and 2-hydroxybutanol.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
Mono-2-hydroxybutyl Phthalate is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
Mono-2-hydroxybutyl Phthalate exerts its effects primarily through its interaction with nuclear receptors and hormone pathways. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism, leading to various biological effects . The compound can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes .
Vergleich Mit ähnlichen Verbindungen
Monobutyl Phthalate: Another phthalate ester with similar applications and effects.
Di(2-ethylhexyl) Phthalate (DEHP): A widely used plasticizer with known endocrine-disrupting properties.
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH): A phthalate alternative used in various consumer products.
Uniqueness: Mono-2-hydroxybutyl Phthalate is unique due to its specific hydroxyl functional group, which allows for distinct chemical reactions and interactions compared to other phthalates. This functional group also makes it a valuable reference material in studies of phthalate metabolism and toxicity .
Eigenschaften
CAS-Nummer |
856985-72-3 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-(2-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-2-8(13)7-17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8,13H,2,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZJRDYUFNRHQEMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C1=CC=CC=C1C(=O)O)O |
Synonyme |
1,2-Benzenedicarboxylic Acid 1-(2-hydroxybutyl) Ester; _x000B_1,2-Butanediol Phthalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)
